molecular formula C12H9BrClFN2O2 B6707621 N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6707621
M. Wt: 347.57 g/mol
InChI Key: GMLWOPAJDZFVND-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a complex aromatic structure

Properties

IUPAC Name

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClFN2O2/c1-6-2-7(17-19-6)3-12(18)16-11-5-10(15)8(13)4-9(11)14/h2,4-5H,3H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLWOPAJDZFVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC2=CC(=C(C=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introducing the bromo, chloro, and fluoro substituents on the aromatic ring can be done via electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves coupling the substituted aromatic ring with the oxazole derivative using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove halogen substituents or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like nitro, sulfonyl, or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chloro-5-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide: can be compared with other halogenated aromatic compounds or oxazole derivatives.

    This compound: is unique due to its specific combination of substituents and the presence of both aromatic and heterocyclic components.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

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